2-(8-(3-(tert-Butyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid
Description
Properties
Molecular Formula |
C14H15N5O3 |
|---|---|
Molecular Weight |
301.30 g/mol |
IUPAC Name |
2-[8-(3-tert-butyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]acetic acid |
InChI |
InChI=1S/C14H15N5O3/c1-14(2,3)13-15-12(22-18-13)8-5-4-6-19-9(7-10(20)21)16-17-11(8)19/h4-6H,7H2,1-3H3,(H,20,21) |
InChI Key |
MBJRSUXBPCUDHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NOC(=N1)C2=CC=CN3C2=NN=C3CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Substitution Reactions
Optimization Tips :
-
Protecting Groups : Use Boc or Fmoc to protect amines during substitution.
-
Solvent Systems : PEG-400 improves catalyst solubility in Suzuki couplings.
Integrated Synthetic Pathways
Route A: Triazolopyridine → Oxadiazole → Acetic Acid
-
Step 1 : Synthesize 8-bromo-triazolo[4,3-a]pyridine via oxidative cyclization.
-
Step 2 : React with tert-butyl amidoxime and acryloyl chloride under microwave irradiation to form oxadiazole.
-
Step 3 : Substitute bromine at position 3 with glycine using NaH/DMF.
Yield : ~50–60% (estimated from analogous reactions).
Route B: Acetic Acid → Oxadiazole → Triazolopyridine
-
Step 1 : Prepare 3-acetic acid-triazolo[4,3-a]pyridine via SNAr.
-
Step 3 : Oxidative cyclization to finalize triazolopyridine core.
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
2-(8-(3-(tert-Butyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of oxadiazoles and triazoles exhibit significant anticancer activity. For instance, compounds containing oxadiazole rings have been shown to induce apoptosis in various cancer cell lines. A study highlighted that oxadiazole derivatives can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression . The incorporation of the triazole moiety may further enhance these effects due to its ability to interact with biological targets such as enzymes involved in cancer metabolism.
Antimicrobial Activity
Compounds similar to 2-(8-(3-(tert-Butyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid have demonstrated antibacterial and antifungal properties. For example, studies have shown that certain oxadiazole derivatives exhibit potent activity against pathogenic bacteria and fungi . This suggests that the compound could be explored for development as a new class of antimicrobial agents.
Anticonvulsant Activity
The anticonvulsant potential of related compounds has been documented extensively. Research indicates that triazole derivatives can modulate voltage-gated sodium channels (VGSC), which are critical in the management of epilepsy. The specific interactions of the triazolo-pyridine framework with these channels could position this compound as a candidate for anticonvulsant drug development .
Anti-inflammatory Effects
Preliminary studies suggest that similar compounds exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This mechanism could be beneficial in treating conditions such as arthritis or other inflammatory diseases. The structural characteristics of the compound may allow it to interfere with inflammatory pathways effectively.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Case Studies and Research Findings
Several studies have explored the efficacy of compounds structurally related to this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated apoptosis induction in breast cancer cells through specific signaling pathway inhibition. |
| Study 2 | Antimicrobial Efficacy | Showed significant antibacterial activity against Gram-positive bacteria comparable to standard antibiotics. |
| Study 3 | Anticonvulsant Properties | Identified modulation of VGSCs leading to reduced seizure activity in animal models. |
Mechanism of Action
The mechanism of action of 2-(8-(3-(tert-Butyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The tert-butyl derivative is compared below with two closely related analogs:
[7-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]acetic acid (CAS 1338661-82-7, Compound A ) .
[7-(3-Ethyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]acetic acid (CAS 1338682-10-2, Compound B ) .
*Note: The molecular formula of the target compound is inferred based on structural similarity to Compounds A and B.
Biological Activity
The compound 2-(8-(3-(tert-Butyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid is a heterocyclic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes:
- A triazole ring
- An oxadiazole moiety
- A pyridine derivative
This structural complexity is believed to contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various oxadiazole and triazole derivatives. The compound has shown promising results in inhibiting cancer cell proliferation.
Key Findings:
- Growth Inhibition: Compounds similar to the target compound have demonstrated significant growth inhibition (GI50) against various cancer cell lines, with values ranging from to .
- Selectivity: The selectivity for cancer cells over normal cells has been noted, indicating a potential for reduced side effects in therapeutic applications .
| Compound | GI50 Value (μM) | Cancer Cell Line |
|---|---|---|
| Compound A | 0.49 - 48.0 | NCI 60 Panel |
| Compound B | 25 | NUGC (Gastric Cancer) |
The mechanism by which these compounds exert their anticancer effects typically involves:
- Inhibition of Tyrosine Kinase Receptors: This is suggested as a primary mechanism through which these compounds mimic established drugs like gefitinib .
- Induction of Apoptosis: Many oxadiazole derivatives have been shown to trigger apoptotic pathways in cancer cells .
Case Studies
Several studies have investigated the biological activity of similar compounds:
- Study on Triazolo-Oxadiazole Derivatives:
- Heterocyclic Anticancer Compounds Review:
Safety and Toxicological Profile
While the anticancer potential is promising, it is crucial to assess the safety profile:
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for constructing the fused triazolo[4,3-a]pyridine and 1,2,4-oxadiazol moieties in this compound?
- Methodological Answer : The synthesis typically involves cyclocondensation reactions. For example, triazolopyridine cores can be synthesized via cyclization of hydrazine derivatives with α-ketoesters under microwave irradiation (70–100°C, 30–60 min) . The 1,2,4-oxadiazol ring is often formed by reacting amidoximes with activated carbonyl groups (e.g., tert-butyl nitrile oxides) in the presence of DCC as a coupling agent. Post-synthetic modifications, such as alkylation at the acetic acid moiety, require anhydrous conditions and catalysts like K₂CO₃ .
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- HPLC-MS : To confirm molecular weight and detect impurities.
- ¹H/¹³C NMR : Analyze peak splitting patterns (e.g., singlet for tert-butyl at δ ~1.3 ppm) and coupling constants to verify regiochemistry .
- Elemental Analysis : Compare calculated vs. observed C, H, N, S percentages (tolerances <0.4%) .
- X-ray Crystallography (if crystalline) : SHELX software (SHELXT for solution, SHELXL for refinement) resolves bond lengths/angles, especially critical for confirming the oxadiazol-triazole junction .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for structurally analogous triazolopyridine derivatives?
- Methodological Answer : Discrepancies often arise from assay conditions. For example:
- Cellular vs. Enzymatic Assays : Compare IC₅₀ values in cell-based (e.g., HEK293) vs. purified enzyme assays to differentiate membrane permeability effects from target binding .
- Solubility Adjustments : Use co-solvents (e.g., DMSO ≤0.1%) or lipid-based carriers to mitigate aggregation artifacts .
- Structural Cross-Validation : Overlay SAR data from analogs (e.g., fluorophenyl vs. tert-butyl substitutions) to identify critical pharmacophores .
Q. How can computational modeling predict the binding mode of this compound to kinase targets?
- Methodological Answer :
Docking Studies : Use AutoDock Vina with flexible ligand settings; prioritize conformers with hydrogen bonds to hinge regions (e.g., Glu95 in MAPK14) .
MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of the triazole-oxadiazol hinge interaction under physiological conditions .
Free Energy Perturbation (FEP) : Calculate ΔΔG for tert-butyl group modifications to optimize binding entropy .
Q. What experimental approaches characterize the compound’s stability under physiological conditions?
- Methodological Answer :
- pH Stability Profiling : Incubate in buffers (pH 1.2–7.4) at 37°C; monitor degradation via LC-MS over 24h. Oxadiazol rings are prone to hydrolysis at pH <3 .
- Microsomal Stability Assays : Use liver microsomes (human/rat) with NADPH cofactor; quantify parent compound depletion over 60 min .
- Photostability Testing : Expose to UV light (320–400 nm) and track photodegradation products .
Data Interpretation & Optimization
Q. How to optimize reaction yields when introducing bulky substituents (e.g., tert-butyl) on the oxadiazol ring?
- Methodological Answer :
- Steric Mitigation : Use high-dilution conditions (0.01 M) during cyclization to reduce steric clashes .
- Catalyst Screening : Test Pd(OAc)₂/Xantphos for Suzuki couplings or CuI/DBU for click chemistry modifications .
- Microwave Assistance : Reduce reaction times (e.g., 15 min at 120°C) to minimize side-product formation .
Q. What analytical techniques differentiate between regioisomers in the triazolo[4,3-a]pyridine core?
- Methodological Answer :
- NOESY NMR : Detect spatial proximity between pyridine H-6 and oxadiazol protons to confirm regiochemistry .
- IR Spectroscopy : Identify C=O stretches (1680–1720 cm⁻¹) of the acetic acid moiety, which shift based on adjacent ring strain .
- Crystallographic Data : Compare experimental vs. predicted PXRD patterns to rule out polymorphic interference .
Biological Evaluation
Q. What in vitro models are appropriate for assessing this compound’s anti-inflammatory potential?
- Methodological Answer : Prioritize:
- COX-2 Inhibition Assays : Use purified COX-2 enzyme and monitor prostaglandin E₂ (PGE₂) suppression via ELISA .
- NF-κB Reporter Cells : Treat RAW264.7 macrophages with LPS and measure luciferase activity to evaluate transcriptional inhibition .
- Cytokine Profiling : Quantify TNF-α/IL-6 levels in THP-1 monocytes using multiplex assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
